3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-
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Overview
Description
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.217. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Mechanisms
3H-Imidazo[4,5-b]pyridine derivatives exhibit versatility in chemical reactions, with applications in synthesizing various compounds. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine and base in benzene results in the formation of 3H-imidazo[4,5-b]pyridine derivatives, underlining their utility in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Antimicrobial and Antitubercular Activities
Some derivatives of 3H-Imidazo[4,5-b]pyridine have been synthesized and evaluated for their antimicrobial and antitubercular properties. For instance, the synthesis of imidazo[4,5-b]pyridine-1-carboxylic acid derivatives showed low tuberculostatic activity, highlighting their potential in developing treatments for tuberculosis and other microbial infections (Bukowski, 1984).
Anticancer Properties
Research also indicates that certain 3H-Imidazo[4,5-b]pyridine compounds have anticancer properties. For instance, the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives and their evaluation for anticancer activity demonstrate potential for use in cancer treatment, with some compounds showing significant activity against breast cancer cell lines (Shelke et al., 2017).
Chemical Structure and Spectroscopy
The molecular structure and vibrational energy levels of 3H-Imidazo[4,5-b]pyridine and its methyl derivatives have been studied using density functional theory (DFT) and X-ray data. These studies provide crucial insights into the chemical and physical properties of these compounds, which are essential for their application in various scientific fields (Lorenc et al., 2008).
Safety and Hazards
The safety information for 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .
Mechanism of Action
Target of Action
Imidazopyridines, a group of compounds to which this compound belongs, are known to play a crucial role in numerous disease conditions . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
Imidazopyridines, in general, are known to be gaba a receptor positive allosteric modulators . This suggests that they may enhance the effect of GABA, a neurotransmitter, on the GABA A receptor, thereby influencing neuronal activity.
Biochemical Pathways
Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . For example, IKK-ɛ and TBK1, which are part of the NF-kappaB signaling pathway, activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Imidazopyridines are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
2,3,5-trimethylimidazo[4,5-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-7(10(14)15)8-9(11-5)13(3)6(2)12-8/h4H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEXRRRSMJBGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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